[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(2-chloro-5-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMOIZHSSHFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743014 | |
| Record name | (2'-Chloro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-35-4 | |
| Record name | [1,1′-Biphenyl]-4-acetic acid, 2′-chloro-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2'-Chloro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid typically involves the reaction of 2-chloro-5-methylphenylboronic acid with 4-bromophenylacetic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria. In vitro studies have demonstrated inhibition rates as high as 97% against certain pathogens, suggesting that structural modifications can enhance antibacterial activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro testing against different cancer cell lines has revealed promising cytotoxic effects. For example, one study reported significant inhibition of AMJ13 breast cancer cells at specific concentrations, indicating the compound's potential as a therapeutic agent. The mechanism of action appears to involve interaction with cellular pathways that lead to apoptosis in cancer cells.
Fungicidal Activities
Studies have explored the fungicidal activities of related phenylacetic acid derivatives, showing effectiveness against various plant pathogens. Compounds with chlorine or methyl substitutions have demonstrated enhanced activity against diseases such as cucumber powdery mildew and rice blast . These findings suggest that this compound could be developed into a fungicide.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes critical differences between [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid and its analogs:
Lipophilicity and Bioavailability
- (2-Chloro-5-methylphenyl)acetic acid (logP: 2.56) is less lipophilic than this compound due to the absence of a second phenyl ring.
- Wy-14,643 contains a pyrimidinylthio group, which may enhance binding to nuclear receptors (e.g., PPARα) compared to the biphenyl system in the target compound .
Functional Group Impact
- Phenoxy vs. Phenylacetic Acid: (4-Chloro-2-methylphenoxy)acetic acid’s phenoxy group confers herbicidal activity, absent in phenylacetic acid derivatives .
- Thiazole vs. Biphenyl : The thiazole ring in [4-(4-Methoxyphenyl)-2-methyl-thiazol-5-yl]acetic acid may enhance interactions with enzymatic targets (e.g., kinases) compared to biphenyl systems .
Biological Activity
[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid, also known by its chemical name, is an organic compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H14ClO2
- CAS Number : 1375069-35-4
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation and cell proliferation.
Enzyme Inhibition
Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The inhibition of AChE can lead to enhanced cholinergic activity, potentially benefiting cognitive functions in neurodegenerative conditions .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers | |
| Antimicrobial | Exhibits activity against various pathogens | |
| Neuroprotective | Potentially improves cognitive functions |
Case Studies
-
Anti-inflammatory Effects :
A study investigated the anti-inflammatory properties of related compounds and found significant reductions in pro-inflammatory cytokines when treated with derivatives similar to this compound. The results suggested a potential for therapeutic use in inflammatory diseases . -
Neuroprotective Properties :
In a cognitive impairment model, compounds structurally related to this compound showed promising results in enhancing memory and learning capabilities in animal models. This was assessed using the Y-maze test and Object Recognition Test, indicating a potential role in treating Alzheimer’s disease . -
Antimicrobial Activity :
Another study highlighted the antimicrobial properties of similar compounds against gram-positive and gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes, leading to cell lysis .
Research Findings
Recent research has focused on the structure-activity relationships (SAR) of phenyl acetic acid derivatives. These studies reveal that substituents on the aromatic rings significantly influence biological activity. For instance, the presence of electron-withdrawing groups like chlorine enhances the compound's potency against certain enzymes .
Key Findings:
- Compounds with halogen substitutions demonstrated increased enzyme inhibition compared to their non-substituted counterparts.
- The acetic acid moiety plays a critical role in enhancing solubility and bioavailability, which are essential for therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(2-Chloro-5-methylphenyl)phenyl]acetic acid?
- The compound can be synthesized via cross-coupling reactions like Suzuki-Miyaura, utilizing halogenated phenyl precursors and palladium catalysts. Structural analogs (e.g., 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid) have been synthesized using aryl boronic acids and acetic acid derivatives under inert conditions . Purification typically involves column chromatography, followed by recrystallization.
Q. How is structural characterization performed for phenylacetic acid derivatives?
- Techniques include:
- NMR spectroscopy to confirm substituent positions and molecular integrity (e.g., ¹H and ¹³C NMR for analogous compounds in PubChem data) .
- X-ray crystallography for resolving crystal packing and bond geometries, as demonstrated for 2-(2,4-dichlorophenyl)acetic acid .
- HPLC-MS for purity assessment and molecular weight confirmation .
Q. What in vitro assays are suitable for evaluating biological activity?
- Plant regeneration assays : Phenylacetic acid derivatives (e.g., PAA) are tested in Murashige and Skoog (MS) media with hormones (e.g., BAP, GA₃) to assess shoot/root induction efficiency. For example, 1.0 mg/dm³ PAA combined with BAP enhanced chickpea organogenesis .
- Enzyme inhibition assays : Fluorometric or calorimetric methods measure interactions with targets like cyclooxygenase or kinases .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence bioactivity?
- Substituents like chloro and methyl groups alter electronic properties (e.g., electron-withdrawing effects) and steric hindrance, impacting receptor binding. Comparative studies on fluorinated analogs (e.g., 2-[4-(2,3-difluorophenyl)phenyl]acetic acid) show substituent position affects metabolic stability and potency . Computational tools (e.g., DFT calculations) predict electronic distributions and reactive sites .
Q. What methodologies resolve contradictory data in efficacy studies?
- Dose-response analysis : Systematic variation of hormone concentrations (e.g., 0.25–2.0 mg/dm³ PAA in MS media) identifies optimal ranges for shoot/root formation .
- Statistical validation : ANOVA and Duncan’s multiple range test differentiate treatment effects, as applied in chickpea regeneration studies .
- Reprodubility checks : Replicate experiments across genotypes (e.g., chickpea cultivars ICCV-10 vs. Annigeri) account for genetic variability .
Q. How are interaction studies with biological targets designed?
- Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinity and thermodynamics .
- Cryo-EM/X-ray crystallography resolve ligand-protein complexes, as seen in studies on structurally similar inhibitors .
Q. What computational approaches predict reactivity and mechanism?
- Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions for target prioritization.
- MD simulations assess stability of ligand-protein complexes over time .
- QSAR models correlate substituent properties (e.g., Hammett constants) with bioactivity .
Methodological Notes
- Handling and storage : Use PPE (gloves, face shields) and store at 4°C in airtight containers to prevent degradation .
- Ethical reporting : Disclose synthetic yields, purity thresholds (>95%), and statistical significance thresholds (e.g., p < 0.05) in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
